molecular formula C10H13NO3S B2592234 4-(Phenylsulfonyl)-2-butanone oxime CAS No. 303146-24-9

4-(Phenylsulfonyl)-2-butanone oxime

Cat. No. B2592234
CAS RN: 303146-24-9
M. Wt: 227.28
InChI Key: HCPYXACPFYDPJC-LUAWRHEFSA-N
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Description

“4-(Phenylsulfonyl)-2-butanone oxime” is a chemical compound that belongs to the class of oximes . Oximes are a group of compounds that have gained significant attention in the field of chemistry due to their versatile applications . They are known for their high reaction activities in the N–O bond cleavage involved in organic transformation .


Synthesis Analysis

Oxime esters, such as “4-(Phenylsulfonyl)-2-butanone oxime”, can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . A visible-light-mediated reaction involving a three-component reaction of aldehyde, aniline, and NHPI esters has been reported for the synthesis of oxime ester compounds .


Molecular Structure Analysis

The molecular structure of “4-(Phenylsulfonyl)-2-butanone oxime” is likely to be similar to other oximes, which generally have the formula R1R2C=N-OH . Oximes are known for their weaker N–O σ bond with an average energy of 57 kcal mol−1 in comparison with the normal σ C–X (X = C, N, O) bonds .


Chemical Reactions Analysis

Oxime esters, including “4-(Phenylsulfonyl)-2-butanone oxime”, act as both internal oxidants and precursors in cyclization reactions . The N–O bond cleavage in these transformations is usually proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .

Scientific Research Applications

Mechanism of Action

While specific information on the mechanism of action of “4-(Phenylsulfonyl)-2-butanone oxime” was not found, oximes in general are known for their ability to reactivate the enzyme acetylcholinesterase (AChE), which is inhibited by organophosphorus compounds .

Future Directions

Future research directions could involve the development of oximes that can cross the blood-brain barrier to treat organophosphorus poisoning . Additionally, the use of enzyme therapy as an alternative treatment for organophosphorus poisoning has been explored .

properties

IUPAC Name

(NZ)-N-[4-(benzenesulfonyl)butan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-9(11-12)7-8-15(13,14)10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPYXACPFYDPJC-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CCS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/CCS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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